molecular formula C22H21BrN2O5S B6131797 N~1~-(3-bromophenyl)-N~2~-(3,4-dimethoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide

N~1~-(3-bromophenyl)-N~2~-(3,4-dimethoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide

Cat. No. B6131797
M. Wt: 505.4 g/mol
InChI Key: RFFWDGXZODWCLE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N~1~-(3-bromophenyl)-N~2~-(3,4-dimethoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide, commonly known as BDP-9066, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. BDP-9066 belongs to the class of glycine transporter inhibitors and has been shown to have promising effects in treating various neurological disorders.

Mechanism of Action

BDP-9066 works by inhibiting the glycine transporter, which is responsible for removing glycine from the synaptic cleft. By inhibiting the glycine transporter, BDP-9066 increases the levels of glycine in the synaptic cleft, which enhances the activity of N-methyl-D-aspartate (NMDA) receptors. NMDA receptors play a crucial role in regulating neurotransmitter activity, and their dysfunction has been implicated in several neurological disorders.
Biochemical and Physiological Effects
BDP-9066 has been shown to have several biochemical and physiological effects, including increased levels of glycine in the brain, enhanced activity of NMDA receptors, and improved cognitive function. Studies have also shown that BDP-9066 can reduce the symptoms of schizophrenia, depression, and anxiety.

Advantages and Limitations for Lab Experiments

One of the significant advantages of using BDP-9066 in lab experiments is its high selectivity for the glycine transporter, which minimizes the potential for off-target effects. However, one of the limitations of using BDP-9066 is its relatively short half-life, which may require frequent dosing in animal studies.

Future Directions

There are several future directions for research on BDP-9066, including exploring its potential therapeutic applications in other neurological disorders, investigating its long-term effects on cognitive function, and developing more potent and selective glycine transporter inhibitors. Additionally, further studies are needed to determine the optimal dosing and administration of BDP-9066 for maximum therapeutic efficacy.

Synthesis Methods

The synthesis of BDP-9066 involves several steps, including the reaction of 3-bromobenzaldehyde with 3,4-dimethoxyaniline to form an intermediate product. The intermediate product is then reacted with p-toluenesulfonyl chloride to form the sulfonyl derivative, which is further reacted with glycine to form the final product, BDP-9066.

Scientific Research Applications

BDP-9066 has been extensively studied for its potential therapeutic applications in treating neurological disorders such as schizophrenia, depression, and anxiety. Studies have shown that BDP-9066 has a high affinity for the glycine transporter and can effectively increase the levels of glycine in the brain, which is essential for regulating neurotransmitter activity.

properties

IUPAC Name

2-[N-(benzenesulfonyl)-3,4-dimethoxyanilino]-N-(3-bromophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21BrN2O5S/c1-29-20-12-11-18(14-21(20)30-2)25(31(27,28)19-9-4-3-5-10-19)15-22(26)24-17-8-6-7-16(23)13-17/h3-14H,15H2,1-2H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFFWDGXZODWCLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)N(CC(=O)NC2=CC(=CC=C2)Br)S(=O)(=O)C3=CC=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21BrN2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

505.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.